Thermal Stability vs. Unsubstituted Cyclic Arylamine
The incorporation of a naphthyl group into a cyclic arylamine core (CAA′) significantly enhances thermal stability relative to the unsubstituted cyclic arylamine (CAA). The melting point (Tm) of CAA′ is 400 °C, which is 27 °C higher than that of CAA (373 °C). Furthermore, the glass transition temperature (Tg) of CAA′ reaches as high as 212 °C [1][2]. This elevated Tg is critical for maintaining amorphous film morphology during device operation, preventing crystallization-induced degradation.
| Evidence Dimension | Thermal Stability (Melting Point and Glass Transition Temperature) |
|---|---|
| Target Compound Data | Tm = 400 °C, Tg = 212 °C (for CAA′, the naphthyl-substituted analog) |
| Comparator Or Baseline | Tm = 373 °C (for CAA, unsubstituted cyclic arylamine) |
| Quantified Difference | Tm increase of 27 °C; Tg of 212 °C for CAA′ |
| Conditions | Solid-state thermal analysis of synthesized cyclic arylamine materials [1][2] |
Why This Matters
Higher thermal stability (Tm and Tg) ensures the material can withstand the elevated temperatures encountered during OLED fabrication and operation, leading to longer device lifetimes and improved morphological stability.
- [1] Thin Solid Films, Vol. 516, No. 21, 7720-7726, 2008. Cyclic arylamines as hole transport materials with high thermal stability for efficient electroluminescence. View Source
- [2] CHERIC. (2008). Cyclic arylamines as hole transport materials with high thermal stability for efficient electroluminescence. Research/Technical Periodicals. View Source
